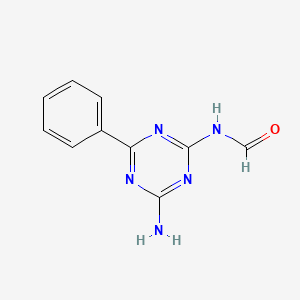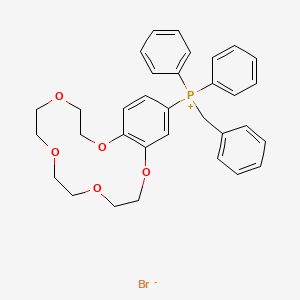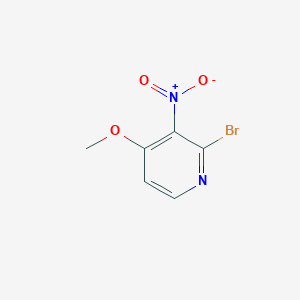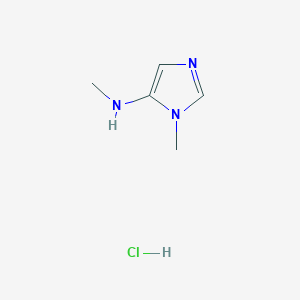![molecular formula C17H21IN2S B13143439 2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C17H21IN2S and a molecular weight of 412.33 g/mol. This compound is known for its unique structure, which includes a benzothiazolium core and a dimethylamino group attached to a hexa-1,3,5-trienyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 3-ethylbenzothiazolium iodide with a suitable dimethylaminohexa-1,3,5-trienyl precursor under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Addition: Addition reactions can occur at the double bonds in the hexa-1,3,5-trienyl chain, leading to the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a fluorescent probe.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also interact with cellular proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can be compared with other similar compounds, such as:
- 3-ethyl-2-[(1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trienyl]benzothiazolium chloride
- 3-ethyl-2-[(1E,3E,5E)-6-(dimethylamino)hexa-1,3,5-trienyl]benzothiazolium bromide
These compounds share a similar benzothiazolium core and dimethylaminohexa-1,3,5-trienyl chain but differ in the halide ion present. The uniqueness of this compound lies in its specific iodide ion, which can influence its reactivity and applications.
Properties
Molecular Formula |
C17H21IN2S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(1E,3E,5E)-6-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylhexa-1,3,5-trien-1-amine;iodide |
InChI |
InChI=1S/C17H21N2S.HI/c1-4-19-15-11-8-9-12-16(15)20-17(19)13-7-5-6-10-14-18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DJZDZSLREVTUCL-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C=C/N(C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC=CN(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)











